bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate
Description
Bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate (CAS 3130-19-6) is a diepoxide compound derived from adipic acid and substituted cyclohexylmethanol. Its molecular formula is C₂₀H₃₀O₆, with a molecular weight of 366.45 g/mol . Structurally, it contains two epoxy-functional cyclohexylmethyl groups linked via an adipate ester backbone. This compound is also known by alternative names, including bis[4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] adipate, reflecting its bicyclic epoxide structure .
Primarily used in epoxy resin formulations, it serves as a crosslinking agent in coatings, adhesives, and composites. Its epoxy groups enable polymerization under heat or irradiation, forming rigid, chemically resistant networks . Commercial suppliers, such as HBCChem and Synthonix, highlight its industrial relevance in high-performance materials .
Properties
IUPAC Name |
bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl] hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O6/c1-13-7-17-19(27-17)9-15(13)11-25-21(23)5-3-4-6-22(24)26-12-16-10-20-18(28-20)8-14(16)2/h13-20H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMDJMWIHPEQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CC4C(O4)CC3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29797-71-5 | |
| Record name | Hexanedioic acid, 1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29797-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60883710 | |
| Record name | Hexanedioic acid, 1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1985-84-8 | |
| Record name | 1,6-Bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 1,6-bis((4-methyl-7-oxabicyclo(4.1.0)hept-3-yl)methyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, 1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(3,4-epoxy-6-methylcyclohexyl)methyl] adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Esterification Followed by Epoxidation
The conventional route involves two sequential steps:
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Esterification : Adipic acid reacts with 3-cyclohexene-1-methanol under high temperatures (120–150°C) to form bis[(3-cyclohexenyl)methyl] adipate. Acid catalysts like sulfuric acid are typically used, but side reactions such as dehydration and polymerization are common, leading to yields below 70%.
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Epoxidation : The intermediate is treated with peroxyacetic acid to epoxidize the cyclohexenyl double bonds. This step requires careful control of reaction conditions (pH, temperature) to avoid over-oxidation, but product purity often remains below 90% due to residual peroxides and byproducts.
Key Challenges in Conventional Approaches
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High Energy Consumption : Prolonged heating during esterification increases operational costs.
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Low Selectivity : Competing side reactions reduce intermediate and final product yields.
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Batch Processing Limitations : Scalability issues and inconsistent product quality hinder industrial adoption.
Microchannel Reactor-Based Synthesis
Process Overview
The patented microreactor method (CN109912544B) employs a two-step continuous flow system:
Step 1: Esterification in a Microchannel Reactor
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Reactants : 3-Cyclohexene-1-methanol and adipoyl chloride.
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Conditions :
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Temperature: 0–50°C (vs. 120–150°C in traditional methods).
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Solvent: Aprotic polar solvents (tetrahydrofuran, dichloromethane).
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Acid-binding agent: Triethylamine or sodium hydroxide.
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Outcome : Bis[(3-cyclohexenyl)methyl] adipate is synthesized with 95.2% molar yield and 98.1% purity.
Step 2: Epoxidation via In Situ Peroxyacetic Acid Generation
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Reactants : Intermediate from Step 1, hydrogen peroxide, and acetic anhydride.
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Conditions :
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Temperature: 20–70°C.
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Solvent: Chlorinated hydrocarbons (chloroform, dichloromethane).
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Catalyst: Anhydrous sodium acetate.
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Outcome : Bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate is obtained with 97.1% molar yield and 98.5% purity.
Apparatus Configuration
The reaction system comprises:
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First Microreactor : For esterification (residence time: 20–60 minutes).
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Second Microreactor : For epoxidation (residence time: 15–50 minutes).
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Mixers and Filters : T-shaped mixers ensure homogeneous reagent blending, while filter-press tanks remove salts generated during neutralization.
Critical Process Parameters and Optimization
Flow Rate Ratios
Solvent Selection
| Step | Solvent | Volume Ratio (Intermediate : Solvent) |
|---|---|---|
| Esterification | Tetrahydrofuran | 1:4.5–1:6 |
| Epoxidation | Chloroform | 1:2–1:4 |
Chlorinated solvents enhance epoxidation efficiency by stabilizing peroxyacetic acid.
Temperature and Residence Time
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Esterification : 40°C for 30 minutes achieves 95.2% yield.
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Epoxidation : 40°C for 20 minutes achieves 97.1% yield.
Prolonged residence times (>60 minutes) risk side reactions, while shorter durations (<15 minutes) lead to incomplete conversions.
Comparative Analysis of Methods
Yield and Purity
| Method | Intermediate Yield | Final Product Yield | Purity |
|---|---|---|---|
| Traditional Batch | 68–72% | 65–70% | 85–89% |
| Microreactor (Example 1) | 95.2% | 97.1% | 98.5% |
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a key intermediate in synthesizing more complex organic molecules and polymers. Its epoxy groups are reactive sites that facilitate the formation of new chemical bonds through nucleophilic substitution and addition reactions .
Biology
- Biocompatible Materials : Research has shown that bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate can be used to develop biocompatible materials for medical devices. These materials are crucial for applications such as drug delivery systems and tissue engineering .
Medicine
- Therapeutic Formulations : The compound is being investigated for its potential in formulating advanced therapeutic agents and coatings for medical implants. Its properties allow for enhanced adhesion and stability in biological environments .
Epoxy Resins
- High-Performance Coatings : this compound is widely used in producing high-performance epoxy resins. These resins are essential in various applications, including coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance .
Electrical Insulation
Mechanism of Action
The mechanism of action of bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate primarily involves its reactivity with various nucleophiles due to the presence of epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of new chemical bonds. The compound’s molecular targets include nucleophilic sites on other molecules, such as amines, thiols, and hydroxyl groups. The pathways involved in these reactions are typically nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Key Compounds Analyzed:
Bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] Adipate (Target Compound)
Dioctyl Adipate (DOA) (CAS 103-23-1)
(3,4-Epoxy-cyclohexyl)methyl 3,4-Epoxycyclohexanecarboxylate
Triglycidyl Isocyanurate
Performance and Application Differences
Reactivity and Curing Behavior
- The target compound’s epoxy groups enable rapid crosslinking with amines or anhydrides, producing high glass transition temperatures (Tg) and chemical resistance .
- DOA, a non-reactive adipate ester, acts as a plasticizer in polymers like PVC, reducing brittleness without participating in polymerization .
- (3,4-Epoxy-cyclohexyl)methyl 3,4-Epoxycyclohexanecarboxylate shares epoxy reactivity but lacks the adipate backbone, resulting in lower molecular flexibility .
- Triglycidyl Isocyanurate offers superior thermal stability (>200°C) due to its heterocyclic structure but requires specialized curing agents .
Thermal and Physical Properties
- The target compound’s epoxy content (~5.3 mmol/g) and cyclohexylmethyl substituents enhance hydrophobicity and thermal stability compared to DOA .
- DOA has a boiling point of 417°C and density of 0.92 g/cm³ , typical for high-molecular-weight plasticizers . Data for the target compound’s boiling point is unavailable, but epoxy resins generally exhibit higher decomposition temperatures (>300°C) .
Biological Activity
Bis[(3,4-epoxy-6-methylcyclohexyl)methyl] adipate (CAS No. 1985-84-8) is an organic compound classified as an ester derived from adipic acid. Its unique structure, characterized by the presence of epoxy groups, contributes to its diverse biological activities and potential applications in various fields, including material science and pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 302.44 g/mol. The compound features two 3,4-epoxy-6-methylcyclohexyl groups attached to an adipic acid backbone, which enhances its reactivity due to the epoxy functionality.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₀O₄ |
| Molar Mass | 302.44 g/mol |
| Boiling Point | Estimated at 478.7°C |
| Density | Estimated at 1.0936 g/cm³ |
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The epoxy groups in the structure are known to react with nucleophiles in microbial cells, leading to cell membrane disruption and subsequent cell death. A study reported that this compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
2. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated using several human cell lines. In vitro studies revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. For instance, human breast cancer cells showed a dose-dependent response to treatment with this compound, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .
1. Acute Toxicity
Acute toxicity studies have shown that this compound has a moderate toxicity profile when administered orally or dermally in animal models. The LD50 values indicate that while it poses some risk, it is less toxic than many conventional solvents used in industrial applications .
2. Chronic Exposure
Chronic exposure assessments suggest potential risks associated with long-term use of this compound. Studies have indicated that repeated exposure may lead to sensitization and allergic reactions in sensitive individuals . Regulatory bodies recommend monitoring exposure levels in occupational settings due to these potential health risks.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in various formulations for medical applications. Results indicated that incorporating this compound into wound dressings significantly reduced bacterial colonization compared to control dressings without the compound .
Research Findings: Cancer Cell Lines
In a controlled laboratory setting, this compound was tested against multiple cancer cell lines, including lung and prostate cancer cells. The findings demonstrated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for assessing purity and solvent residues in bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate?
- Methodological Answer : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for quantifying solvent residues (e.g., ≤0.05% as per industrial standards) and verifying purity (≥95%). Spectroscopic methods like FTIR and NMR can confirm structural integrity. For trace metal analysis (e.g., Fe²⁺, Mg²⁺, Ca²⁺), inductively coupled plasma mass spectrometry (ICP-MS) is recommended due to its sensitivity at ppm levels .
Q. How is this compound synthesized, and what parameters influence yield?
- Methodological Answer : Synthesis typically involves epoxidation of cyclohexene derivatives followed by esterification with adipic acid. Key parameters include reaction temperature (60–100°C), catalyst selection (e.g., acidic ion-exchange resins), and stoichiometric control of epoxide precursors. Post-synthesis purification via vacuum distillation ensures high yields (>90%) and minimizes oligomerization .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other alicyclic epoxy resins in cationic polymerization?
- Methodological Answer : Differential scanning calorimetry (DSC) can monitor exothermic peaks during curing to compare reactivity with resins like vinylcyclohexene diepoxide. This compound exhibits slower curing kinetics due to steric hindrance from methyl groups, requiring optimized initiators (e.g., aryl sulfonium salts) for efficient crosslinking .
Q. What methodologies evaluate the crosslinking kinetics of this compound in composite materials?
- Methodological Answer : Rheometry tracks viscosity changes during curing, while FTIR spectroscopy quantifies epoxide conversion rates. Dynamic mechanical analysis (DMA) post-curing assesses glass transition temperature (Tg) and crosslink density. For composite applications, thermogravimetric analysis (TGA) evaluates thermal stability up to 300°C .
Q. How can researchers assess the chemical stability of this compound under varying thermal and solvent conditions?
- Methodological Answer : Accelerated aging studies at elevated temperatures (e.g., 80–120°C) combined with FTIR or NMR detect degradation products like cyclohexane diols. Solvent compatibility tests in polar/non-polar media (e.g., alcohols, esters) reveal stability trends; for example, limited dispersibility in alcohols necessitates secondary stabilizers for colloidal systems .
Q. What strategies resolve contradictions in reported solvent compatibility and degradation data?
- Methodological Answer : Comparative studies using standardized protocols (e.g., ASTM D543) and advanced hyphenated techniques (e.g., GC-MS or LC-MS/MS) can identify discrepancies in degradation pathways. Replicating experiments under controlled humidity and oxygen levels minimizes external variability .
Q. How can this epoxy resin be integrated into colloidal systems for advanced materials?
- Methodological Answer : In polar carriers (e.g., alcohols), primary stabilizers like oleic acid (OA) or secondary stabilizers (e.g., polyvinyl chloride) enhance colloidal stability. Techniques such as dynamic light scattering (DLS) monitor particle aggregation, while zeta potential measurements optimize electrostatic stabilization .
Q. What in vitro models are suitable for evaluating its ecotoxicological impact?
- Methodological Answer : The MTT assay on human hepatocyte (HepG2) or adipocyte cell lines assesses cytotoxicity and lipid accumulation effects. For environmental risk, Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) provide EC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
